![molecular formula C11H14O3 B2373147 Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate CAS No. 2551117-38-3](/img/structure/B2373147.png)
Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemistry and Synthesis
- Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a compound similar to Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate, has been studied for its selective photocyclization to other complex organic structures (Anklam, Lau, & Margaretha, 1985).
- The compound has been used as an intermediate in the synthesis of highly functionalized organic structures, contributing to the development of new synthetic methodologies (Spitzner & Engler, 2003).
Optical Resolution and Absolute Configuration
- This compound derivatives have been employed in studies focusing on optical resolution and establishing the absolute configuration of optically active compounds (Naemura, Komatsu, & Chikamatsu, 1986).
Crystal Structure and Molecular Interactions
- The compound's derivatives have been analyzed for their crystal structure and molecular interactions, providing insights into the molecular geometry and bonding characteristics (Wood, Brettell, & Lalancette, 2007).
Organic Synthesis and Catalysis
- This compound is involved in dirhodium(II)-catalyzed C-H insertion reactions, contributing to the field of organic synthesis and catalysis (Yakura et al., 1999).
Building Blocks for Terpenes and Organic Frameworks
- Derivatives of this compound serve as building blocks for creating complex organic frameworks, such as those found in natural products like terpenes (Meijere et al., 1998).
Synthesis of Amino Acids and Transport Applications
- The compound's derivatives have been synthesized and evaluated for their specificity to membrane transport systems, contributing to the understanding of amino acid transport in biological systems (Christensen et al., 1983).
Chemical Synthesis and Molecular Transformations
- Studies involving this compound derivatives have explored various chemical synthesis techniques and molecular transformations, enhancing the repertoire of synthetic chemistry (Camps et al., 1988).
Propiedades
IUPAC Name |
methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-9(13)11-4-7-2-10(11,6-12)3-8(7)5-11/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNPMIRZWYZBRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC1(CC3C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2373065.png)
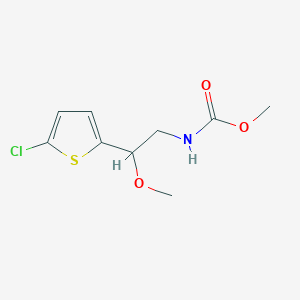
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)
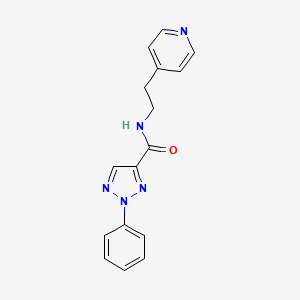
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)
![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)

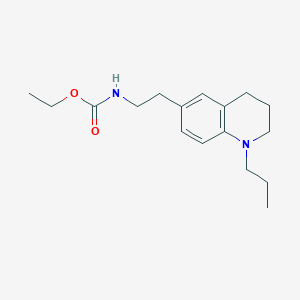
![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B2373078.png)
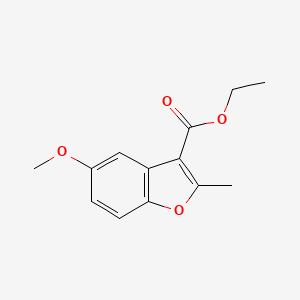
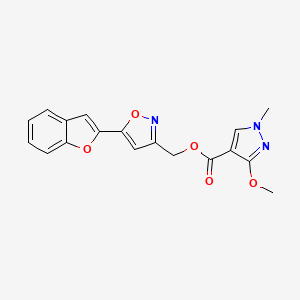
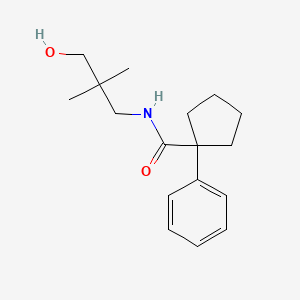
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)
